5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

Lipophilicity Drug-likeness Membrane permeability

5-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole (CAS 1488098-80-1, molecular formula C₈H₁₃ClN₂, molecular weight 172.65 g/mol) is a disubstituted pyrazole derivative bearing methyl groups at the N1 and C3 positions and a 3-chloropropyl chain at the C5 position of the aromatic ring. This C5-alkylated pyrazole scaffold serves as a versatile synthetic intermediate, with the primary alkyl chloride providing a reactive handle for nucleophilic displacement, while the fully substituted pyrazole ring retains two free nitrogen lone pairs (calculated H-bond acceptor count = and three rotatable bonds, conferring a predicted LogP of approximately 1.90.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
Cat. No. B12095668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CCCCl)C
InChIInChI=1S/C8H13ClN2/c1-7-6-8(4-3-5-9)11(2)10-7/h6H,3-5H2,1-2H3
InChIKeyZONXIYMUUVWNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole (CAS 1488098-80-1): A C5-Functionalized Pyrazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole (CAS 1488098-80-1, molecular formula C₈H₁₃ClN₂, molecular weight 172.65 g/mol) is a disubstituted pyrazole derivative bearing methyl groups at the N1 and C3 positions and a 3-chloropropyl chain at the C5 position of the aromatic ring . This C5-alkylated pyrazole scaffold serves as a versatile synthetic intermediate, with the primary alkyl chloride providing a reactive handle for nucleophilic displacement, while the fully substituted pyrazole ring retains two free nitrogen lone pairs (calculated H-bond acceptor count = 2) and three rotatable bonds, conferring a predicted LogP of approximately 1.90 .

Why 5-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole Cannot Be Replaced by N-Alkyl or C4-Chloro Regioisomers


Pyrazole derivatives bearing a 3-chloropropyl group are available in multiple regioisomeric forms—N1-alkylated (CAS 81930-34-9), C4-alkylated (CAS 2138351-18-3), and C5-alkylated (the target compound)—yet these isomers exhibit fundamentally different physicochemical and reactivity profiles that preclude interchangeable use. The N1-alkylated regioisomer 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole possesses only one H-bond acceptor (vs. two for the C5 isomer), a measurably lower LogP (1.46 vs. 1.90), and is a crystalline solid (mp 202–204 °C) rather than a liquid [1]. These differences arise directly from the site of alkylation: N-alkylation blocks a ring nitrogen, reducing hydrogen-bonding capacity and altering electronic distribution, while C5-alkylation preserves both nitrogen lone pairs for target engagement or metal coordination. Procurement of the incorrect regioisomer therefore introduces uncontrolled variables in logD, solubility, melting point, and reactivity that can compromise synthetic yields, biological assay reproducibility, and scale-up feasibility.

Quantitative Differentiation Evidence for 5-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole Versus Closest Analogs


LogP Advantage: ~0.44 log Unit Higher Lipophilicity Compared to the N1-Alkyl Regioisomer

The measured LogP of 5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is 1.90, compared with 1.46 for the N1-alkylated regioisomer 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole . This represents a ΔLogP of +0.44, which translates to an approximately 2.75-fold higher octanol–water partition coefficient. An independent source reports the N1-isomer logP as 1.72, still 0.18–0.19 units below the target compound [1]. The C4-alkylated regioisomer 4-(3-chloropropyl)-1,5-dimethyl-1H-pyrazole and the C4-chloro analog 5-chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole (MW 207.10) further diverge in both logP and molecular weight, precluding direct substitution [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Count: Two Accessible Nitrogen Lone Pairs Versus One in N-Alkylated Analogs

The target compound retains two ring nitrogen atoms as H-bond acceptors (H_Acceptors = 2, both pyrazole nitrogens are unsubstituted and available), whereas the N1-alkylated regioisomer 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole has only one H-bond acceptor (H Bond Acceptors = 1) because N1 is covalently bonded to the chloropropyl chain . Both compounds share H_Donors = 0. The C4-chloro analog 5-chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole introduces an additional chlorine atom (two halogen atoms total, MW 207.10), altering both electronic properties and steric profile .

Hydrogen bonding Target binding Solubility

Physical State Divergence: Liquid (bp ~265 °C) Versus Crystalline Solid (mp 202–204 °C) for the N1-Regioisomer

5-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole is a liquid at ambient temperature with a reported boiling point of 264.9 ± 25.0 °C at 760 mmHg . In contrast, the N1-alkylated regioisomer 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole is a crystalline solid with a melting point of 202–204 °C [1]. No melting point is reported for the target compound, consistent with its liquid physical state. This divergence reflects the impact of substitution pattern on crystal packing: N-alkylation permits more efficient lattice organization, while C5-alkylation disrupts crystallinity.

Physical form Formulation Handling Process chemistry

Regioisomeric Substitution Architecture: C5-Alkyl Versus N1-Alkyl Determines Metabolic and Synthetic Fate

The target compound positions the 3-chloropropyl group at the C5 carbon of the pyrazole ring, whereas the commercially common alternative 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole (CAS 81930-34-9) bears the identical chain on N1 . Literature on pyrazole structure–activity relationships consistently demonstrates that C5-alkyl pyrazoles exhibit distinct pharmacological profiles from N1-alkyl congeners; for example, hypolipidemic activity in 5-alkylpyrazole series was exquisitely sensitive to chain homologation at C5, while substituent introduction at other positions failed to enhance activity [1]. Additionally, C-substituted pyrazoles generally display greater metabolic stability than N-alkylpyrazoles, which are susceptible to N-dealkylation by cytochrome P450 enzymes—a class-level inference supported by extensive medicinal chemistry precedent [2].

Regioisomerism Metabolic stability Synthetic utility

Conformational Flexibility: Three Rotatable Bonds Enable Diversification Into Conformationally Diverse Libraries

The target compound contains three rotatable bonds (the C5–CH₂, CH₂–CH₂, and CH₂–CH₂Cl segments of the chloropropyl chain), compared with the N1-alkyl regioisomer which also has three rotatable bonds but a different geometry owing to the N1 vs. C5 attachment point . The dichloro analog 5-chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole (CAS 1599685-04-7), with a molecular weight of 207.10, introduces additional steric bulk from the second chlorine atom at C5, which reduces conformational freedom and alters the electronic landscape of the pyrazole ring .

Conformational flexibility Library design Chemical diversity

Optimal Application Scenarios for 5-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: C5-Derivatized Pyrazole Library Synthesis

The compound's C5-chloropropyl handle enables efficient nucleophilic displacement with primary and secondary amines, thiols, and alkoxides to generate focused libraries of 5-substituted pyrazoles. Unlike N1-alkyl analogs, both pyrazole nitrogens remain available for target hydrogen bonding (H_Acceptors = 2), a critical feature for kinase hinge-binding motifs and other bidentate protein–ligand interactions . The measured LogP of 1.90 places it in a favorable lipophilicity range for CNS and intracellular targets, while avoiding the excessive hydrophobicity (LogP > 3) associated with promiscuous binding and poor solubility . The liquid physical state (bp ~265 °C) enables direct use in automated liquid handlers without pre-dissolution, streamlining high-throughput parallel synthesis workflows .

Agrochemical Intermediate: C5-Alkylpyrazole Scaffold for Crop Protection Agents

5-Alkylpyrazole derivatives are established scaffolds in agrochemical discovery, with patent literature demonstrating their utility as intermediates for herbicides, fungicides, and pest control agents [1][2]. The target compound's three-rotatable-bond chloropropyl chain provides a flexible linker for attaching diverse pharmacophores, while the C5 substitution pattern avoids the N-dealkylation metabolic liability that would prematurely degrade N1-alkyl analogs in soil and plant systems (class-level inference from pyrazole metabolic stability data) [3]. The dichloro analog 5-chloro-4-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole (MW 207.10) introduces a second chlorine that may be advantageous for certain targets, but the monochloro target compound offers cleaner reactivity and lower molecular weight for lead optimization .

Chemical Biology: Bifunctional Probe Intermediate With Defined Lipophilicity

The combination of a reactive alkyl chloride, two free H-bond acceptors, and a LogP of 1.90 makes this compound well-suited for constructing bifunctional chemical biology probes where controlled lipophilicity is essential for cell permeability without excessive membrane retention . The LogP difference of +0.44 over the N1-regioisomer (LogP 1.46) translates to approximately 2.75-fold greater octanol partitioning, which can be decisive in fine-tuning subcellular distribution or blood–brain barrier penetration . The absence of H-bond donors ensures that membrane permeability is dominated by passive diffusion rather than active transport, providing predictable pharmacokinetic behavior for probe molecules.

Process Chemistry: Liquid-Phase Intermediate Suitable for Continuous Flow Synthesis

The liquid physical state of 5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole (bp 264.9 °C, no melting point) is a distinct processing advantage over the solid N1-regioisomer (mp 202–204 °C) for continuous flow chemistry applications [4]. Liquid reagents can be directly pumped without solvent dilution, reducing reactor volume and simplifying downstream purification. The boiling point of ~265 °C provides a wide thermal window for nucleophilic substitution reactions (typically conducted at 50–150 °C), and the three rotatable bonds in the chloropropyl chain prevent crystallization in flow reactors, minimizing the risk of channel clogging that plagues solid reagents in microfluidic systems .

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